

Application Notes and Protocols: Measuring GCase Activity After AT2101 Treatment In Vitro

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Compound of Interest

Compound Name: Afegostat Tartrate

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Introduction

Gaucher disease is a lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to deficient activity of the enzyme glucocerebrosidase (GCase). This deficiency causes the accumulation of its substrate, glucosylceramide, primarily in macrophages.[1][2] A therapeutic strategy for Gaucher disease involves the use of pharmacological chaperones, which are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome.[3]

AT2101 (also known as isofagomine) is a pharmacological chaperone that specifically and reversibly binds to GCase in the endoplasmic reticulum (ER) with high affinity. This binding stabilizes the enzyme, promoting its translocation to the lysosome.[1][4] The acidic environment of the lysosome favors the dissociation of AT2101 from GCase, resulting in an increased concentration of active GCase in its functional location.[1] This application note provides a detailed protocol for measuring the in vitro activity of GCase in cultured cells following treatment with AT2101.

Principle of the Assay

The in vitro GCase activity assay is a fluorometric method that measures the enzymatic activity of GCase in cell lysates. The most commonly used method utilizes the artificial substrate 4-methylumbelliferyl- β -D-glucopyranoside (4-MUG).[5] GCase cleaves the β -glucosidic bond of

4-MUG to release the fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is measured at an emission wavelength of ~460 nm following excitation at ~355 nm. The rate of 4-MU production is directly proportional to the GCase activity in the sample. To ensure the specific measurement of lysosomal GCase (GBA1), the assay is performed at an acidic pH (typically 5.4), and in some cases, with the addition of sodium taurocholate, which inhibits the non-lysosomal GCase (GBA2) and activates GBA1.[6]

Data Presentation

The following table provides representative data on the dose-dependent effect of a pharmacological chaperone on GCase activity in primary fibroblasts from a Gaucher disease patient model. While this data was generated using ambroxol, a compound with a similar mechanism of action to AT2101, it serves as a valuable illustration of the expected dose-response relationship.

Pharmacological Chaperone Concentration (μM)	Mean GCase Activity (% of Untreated Control)	Standard Deviation (±)
0 (Untreated)	100	8
1	125	10
3	160	12
10	210	15
30	250	18

This data is illustrative and based on the effects of a similar pharmacological chaperone, ambroxol, on GCase activity in primary fibroblasts.[7]

Experimental Protocols

Materials and Reagents

- Cell Lines: Human fibroblast cell lines (e.g., from Gaucher disease patients with specific mutations or wild-type controls).

- Cell Culture Media and Reagents: As required for the specific cell line.
- AT2101 (Isofagomine): Prepare a stock solution in a suitable solvent (e.g., sterile water or DMSO).
- Cell Lysis Buffer: 1% Triton X-100 in sterile water or PBS.
- Protease Inhibitor Cocktail.
- Bradford Reagent or BCA Protein Assay Kit.
- Assay Buffer: 0.2 M citrate-phosphate buffer, pH 5.4.
- Substrate Solution: 4-methylumbelliferyl- β -D-glucopyranoside (4-MUG) stock solution (e.g., 10 mM in DMSO).
- GCase Inhibitor (Negative Control): Conduritol B epoxide (CBE).
- Stop Solution: 0.5 M glycine-NaOH, pH 10.4.
- 4-Methylumbelliferone (4-MU) Standard.
- 96-well black, flat-bottom microplates.
- Fluorometric microplate reader.

Cell Culture and AT2101 Treatment

- Plate cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
- Prepare a range of AT2101 concentrations in fresh cell culture medium. A typical concentration range to test could be from 1 μ M to 100 μ M.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of AT2101. Include a vehicle-only control (e.g., medium with DMSO if used as a solvent for AT2101).

- Incubate the cells with AT2101 for a predetermined period. A common incubation time is 3-5 days to allow for GCase stabilization and trafficking.[4]

Preparation of Cell Lysates

- After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Harvest the cells by scraping or trypsinization.
- Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
- Resuspend the cell pellet in ice-cold lysis buffer containing a protease inhibitor cocktail.
- Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.
- Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).
- Collect the supernatant (cell lysate) and store it on ice.
- Determine the total protein concentration of each lysate using a Bradford or BCA protein assay.

GCase Activity Assay

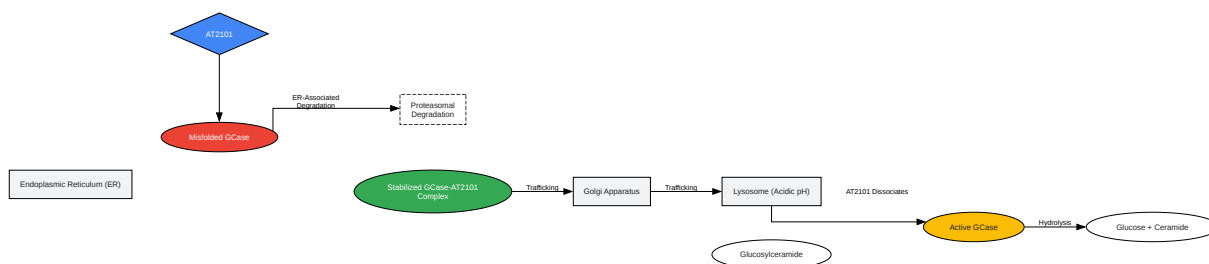
- Prepare a 4-MUG working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 2.5 mM).
- In a 96-well black microplate, add a specific amount of protein from each cell lysate (e.g., 10-20 µg) to individual wells. Adjust the volume with lysis buffer to ensure all wells have the same total volume.
- Include the following controls:
 - Blank: Lysis buffer without cell lysate.
 - Negative Control: A sample of cell lysate pre-incubated with a GCase inhibitor like CBE (e.g., 50 µM for 30 minutes at 37°C) before adding the substrate.

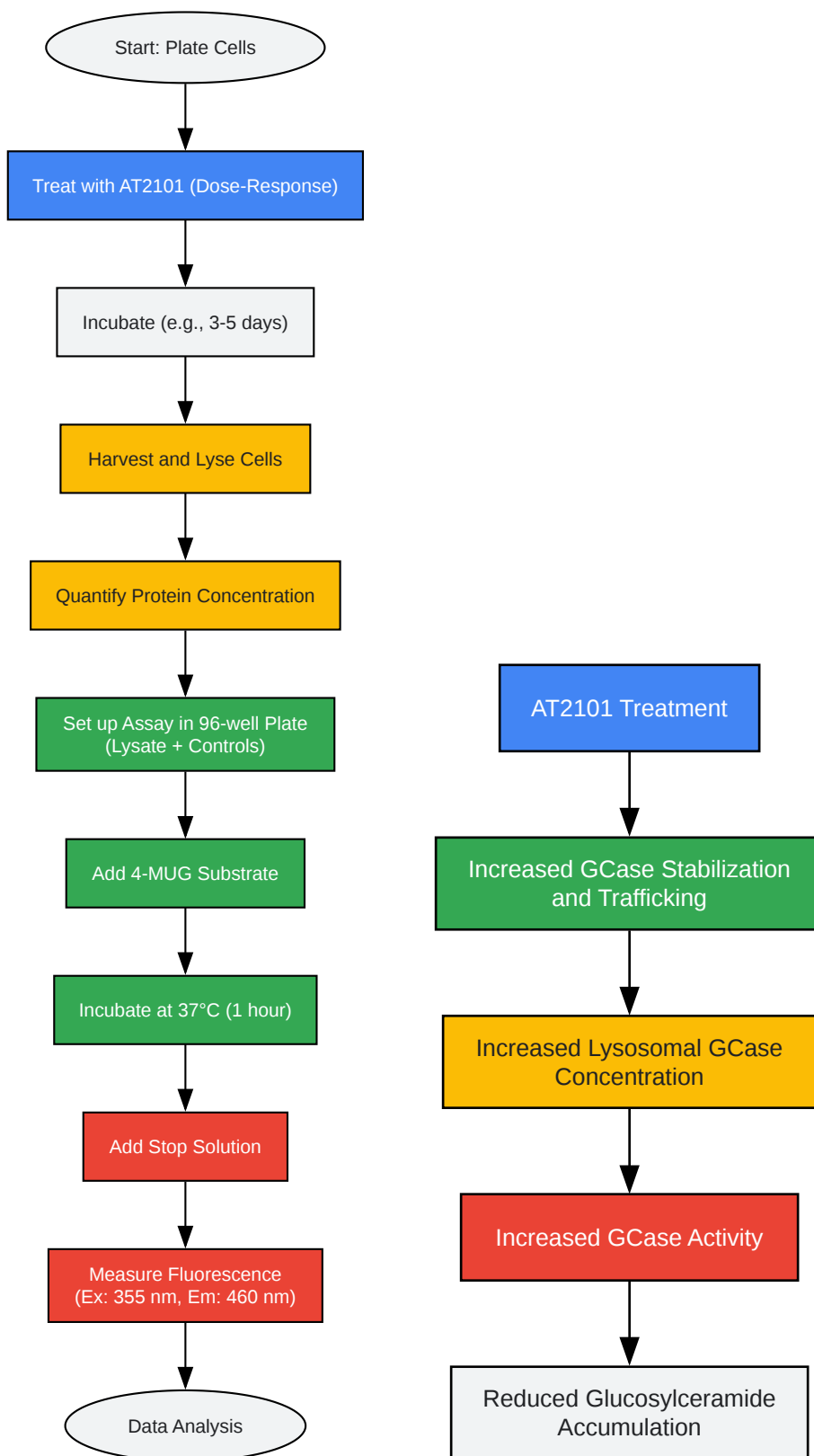
- Initiate the enzymatic reaction by adding the 4-MUG working solution to each well.
- Incubate the plate at 37°C for 1 hour, protected from light.
- Stop the reaction by adding the stop solution to each well. The alkaline pH of the stop solution enhances the fluorescence of the 4-MU product.
- Measure the fluorescence in a microplate reader with excitation at ~355 nm and emission at ~460 nm.

Data Analysis

- Subtract the fluorescence reading of the blank from all other readings.
- To determine the specific GCase activity, subtract the fluorescence of the CBE-treated sample from the corresponding untreated sample.
- Generate a standard curve using known concentrations of 4-MU to convert the fluorescence units into the amount of product formed (e.g., pmol of 4-MU).
- Calculate the GCase activity as pmol of 4-MU produced per hour per mg of total protein.
- Express the GCase activity of AT2101-treated samples as a fold change or percentage relative to the untreated control.

Visualizations





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